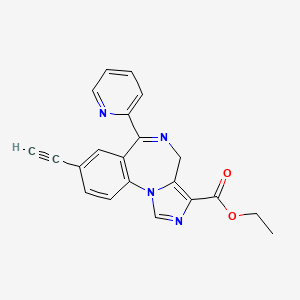

HZ166

説明

特性

CAS番号 |

612527-56-7 |

|---|---|

分子式 |

C21H16N4O2 |

分子量 |

356.4 g/mol |

IUPAC名 |

ethyl 8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C21H16N4O2/c1-3-14-8-9-17-15(11-14)19(16-7-5-6-10-22-16)23-12-18-20(21(26)27-4-2)24-13-25(17)18/h1,5-11,13H,4,12H2,2H3 |

InChIキー |

ZSEDMNMFODMQRD-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C2CN=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=N4 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

8-ethynyl-6-(2'-pyridine)-4H-2,5,10b-triazabenzo(e)azulene-3-carboxylic acid ethyl ester HZ 166 HZ-166 HZ166 cpd |

製品の起源 |

United States |

Foundational & Exploratory

HZ166: A Technical Guide to its GABAA Receptor Subtype Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of HZ166, a benzodiazepine (BZD) site ligand with a notable selectivity for specific subtypes of the γ-aminobutyric acid type A (GABAA) receptor. This compound has emerged as a significant research tool and a potential therapeutic lead due to its distinct pharmacological properties, particularly its ability to elicit antihyperalgesic effects in the absence of sedation, a common side effect of classical benzodiazepines.[1][2] This document details the binding affinity and functional potency of this compound at various αβγ GABAA receptor subunit combinations, provides in-depth experimental methodologies for its characterization, and illustrates key signaling pathways and experimental workflows.

Introduction to this compound and GABAA Receptor Subtype Selectivity

The GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a pentameric ligand-gated ion channel.[3][4] The receptor's vast heterogeneity, arising from the combination of different subunits (e.g., α, β, γ), gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties. Classical benzodiazepines, such as diazepam, typically exhibit high affinity for GABAA receptors containing α1, α2, α3, and α5 subunits, mediating a range of effects including sedation, anxiolysis, and anticonvulsant activity. The sedative effects are primarily mediated by α1-containing receptors, while anxiolytic and antihyperalgesic effects are largely attributed to α2- and α3-containing receptors.[1][2]

This compound is a partial agonist at the benzodiazepine binding site of the GABAA receptor, demonstrating preferential activity for α2- and α3-containing subtypes over the α1 subtype.[1][5] This selectivity profile is thought to underlie its ability to produce potent antihyperalgesia in animal models of neuropathic and inflammatory pain without inducing sedation, a significant advantage for potential therapeutic applications.[1][2]

Quantitative Pharmacological Data

The subtype selectivity of this compound has been quantified through radioligand binding assays and functional electrophysiological studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound at Recombinant Human GABAA Receptor Subtypes

This table presents the inhibitor constant (Ki) values of this compound for different GABAA receptor subtypes expressed in L(-tk) cells. The Ki values were determined by [3H]flumazenil binding competition assays.[1]

| GABAA Receptor Subtype | Ki (nM)[1] |

| α1β3γ2 | 382 ± 66 |

| α2β3γ2 | 269 ± 46 |

| α3β3γ2 | Data not explicitly quantified in the primary source, but affinity is higher than for α1. |

| α5β3γ2 | 140 ± 42 |

Data are presented as mean ± SEM.

Table 2: Functional Potency and Efficacy of this compound

This table summarizes the functional characteristics of this compound as a partial agonist at different GABAA receptor subtypes. The selectivity coefficient indicates the preferential activity at α2 versus α1 subtypes.

| Parameter | This compound | Diazepam | Reference |

| Agonist Type | Partial Agonist | Full Agonist | [1] |

| Preferential Activity | α2- and α3-GABAA receptors | α1, α2, α3, α5-GABAA receptors | [1] |

| Selectivity Coefficient (α2 vs α1 activity) | 1.87 | 1.47 | [1] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay ([3H]flumazenil Competition)

This protocol describes the determination of the binding affinity (Ki) of this compound for different GABAA receptor subtypes using a competitive radioligand binding assay.

Objective: To determine the inhibitor constant (Ki) of this compound at α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 GABAA receptor subtypes.

Materials:

-

L(-tk) cells stably expressing the desired human GABAA receptor subunit combinations.[1]

-

[3H]flumazenil (specific activity ~80-90 Ci/mmol).[6]

-

Unlabeled this compound.

-

Unlabeled clonazepam (for determination of non-specific binding).[6]

-

Cell harvesting buffer: Phosphate-buffered saline (PBS).

-

Protease inhibitor cocktail.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture L(-tk) cells stably expressing the respective GABAA receptor subtypes in DMEM with 10% FBS.

-

Induce receptor expression with 1 µM dexamethasone for 3-4 days.[1]

-

Harvest cells by scraping in ice-cold PBS and store the cell pellet at -80°C.

-

Thaw cells and resuspend in ice-cold assay buffer containing a protease inhibitor cocktail.

-

Homogenize the cell suspension by sonication.

-

Centrifuge the homogenate at 100,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh assay buffer.[1]

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

-

Binding Assay:

-

In a 96-well plate, set up the assay in a total volume of 200-250 µL per well.[6][7]

-

Total Binding: Add membrane preparation (~50 µg protein), [3H]flumazenil (final concentration ~1-2 nM), and assay buffer.[1][8]

-

Non-specific Binding: Add membrane preparation, [3H]flumazenil, and a saturating concentration of unlabeled clonazepam (e.g., 10 µM).[6]

-

Competition Binding: Add membrane preparation, [3H]flumazenil, and increasing concentrations of this compound.

-

Incubate the plate on ice for 90 minutes.[6]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[7]

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]flumazenil binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]flumazenil and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of this compound as a modulator of GABA-induced currents in Xenopus laevis oocytes expressing specific GABAA receptor subtypes.

Objective: To determine the functional potency (EC50) and efficacy of this compound at different GABAA receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired GABAA receptor subunits (α, β, γ).

-

Two-electrode voltage clamp setup.

-

GABA.

-

This compound.

-

Recording solution (e.g., ND96).

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject a mixture of cRNAs encoding the desired α, β, and γ subunits into the oocytes.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

Apply a low concentration of GABA (EC3-EC10) to elicit a baseline current.

-

Co-apply the same concentration of GABA with increasing concentrations of this compound.

-

Record the potentiation of the GABA-induced current by this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA response by this compound.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum efficacy (Emax) by fitting the data to a sigmoidal dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway and Modulation by this compound

The following diagram illustrates the canonical GABAA receptor signaling pathway and the positive allosteric modulation by this compound.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The benzodiazepine binding site of GABAA receptors. [folia.unifr.ch]

- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM structures reveal native GABAA receptor assemblies and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [nanion.de]

- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

HZ166: A Subtype-Selective GABAA Receptor Modulator for Neuropathic Pain

A Technical Overview of the Mechanism of Action, Preclinical Efficacy, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of HZ166, a novel benzodiazepine-site agonist with preferential activity at α2- and α3-containing γ-aminobutyric acid type A (GABAA) receptors. This compound has demonstrated significant antihyperalgesic effects in preclinical models of neuropathic pain, offering a promising therapeutic avenue with a potentially improved side-effect profile compared to non-selective benzodiazepines.

Core Mechanism of Action: Selective Potentiation of GABAergic Inhibition

Neuropathic pain is often characterized by diminished inhibitory signaling in the spinal cord.[1][2][3] this compound addresses this by selectively enhancing the function of specific GABAA receptor subtypes. GABAA receptors are ligand-gated ion channels that, upon binding of GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

This compound acts as a partial agonist at the benzodiazepine-binding site of GABAA receptors, specifically targeting receptors containing α2 and α3 subunits.[1][2][4] This selective binding potentiates the effect of GABA, increasing the flow of chloride ions and thereby enhancing inhibitory signaling in pain-processing pathways, particularly within the spinal dorsal horn.[1][2][3] This targeted action is crucial, as the sedative effects of classical benzodiazepines are primarily mediated by α1-containing GABAA receptors.[1][2][3] By avoiding significant activity at the α1 subtype, this compound can produce analgesia without inducing sedation or motor impairment.[1][4]

The antihyperalgesic activity of this compound is centrally mediated and can be blocked by the benzodiazepine antagonist flumazenil, confirming its action at the benzodiazepine site of the GABAA receptor.[1][2][4]

Signaling Pathway of this compound at the GABAA Receptor

References

- 1. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharma.uzh.ch [pharma.uzh.ch]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

HZ166: A Subtype-Selective Partial Agonist at the Benzodiazepine Site of GABAA Receptors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

HZ166 is a novel, subtype-selective partial agonist that acts at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. Exhibiting preferential activity for α2- and α3-containing GABAA receptor subtypes, this compound has garnered significant interest for its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety, and epilepsy, with a reduced side-effect profile compared to classical benzodiazepines. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional modulation of GABAA receptors, and its pharmacological effects in preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising compound.

Introduction

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its allosteric modulation by benzodiazepines has been a cornerstone of treatment for anxiety, insomnia, and seizures for decades. However, the clinical utility of classical benzodiazepines is often limited by side effects such as sedation, motor impairment, and the development of tolerance and dependence. These undesirable effects are primarily mediated by the α1 subunit of the GABAA receptor.

This compound represents a significant advancement in the quest for safer GABAergic modulators. As a partial agonist with selectivity for α2- and α3-containing GABAA receptors, it offers the potential for targeted therapeutic effects with a diminished liability for the side effects associated with non-selective benzodiazepines.[1][2][3] This guide summarizes the key preclinical data on this compound and provides detailed methodologies for its characterization.

Quantitative Data

Binding Affinity

The binding affinity of this compound for various GABAA receptor subtypes has been determined through radioligand binding assays, typically using [3H]flumazenil. The inhibition constant (Ki) values demonstrate its selectivity for α2, α3, and α5 subunits over the α1 subunit.

| Receptor Subtype | Ki (nM)[2] | Tissue Source | Ki (nM)[2] |

| α1β3γ2 | 382 ± 66 | Mouse Brain | 282 ± 6 |

| α2β3γ2 | 269 ± 46 | Mouse Spinal Cord | 189 ± 10 |

| α3β3γ2 | Data Not Available | ||

| α5β3γ2 | 140 ± 42 |

In Vivo Efficacy

This compound has demonstrated significant efficacy in preclinical models of pain, anxiety, and seizures.

| Preclinical Model | Species | Endpoint | ED50 / Effective Dose | Reference |

| Chronic Constriction Injury (Neuropathic Pain) | Mouse | Antihyperalgesia | 5.3 ± 1.8 mg/kg | [2] |

| Zymosan A-induced Inflammation (Inflammatory Pain) | Mouse | Antihyperalgesia | Dose-dependent effect | [3] |

| Pentylenetetrazol (PTZ)-induced Seizures | Rat | Anticonvulsant | Active (ED50 not specified) | [4] |

| Elevated Plus Maze (Anxiety) | Rat | Anxiolytic-like effects | Active (Specific data not available) | [4] |

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound to different GABAA receptor subtypes.

Materials:

-

[3H]flumazenil (radioligand)

-

Cell membranes expressing specific GABAA receptor subtypes or tissue homogenates (e.g., mouse brain, spinal cord)

-

This compound (test compound)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes or tissue homogenate, [3H]flumazenil at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled benzodiazepine site ligand (e.g., clonazepam).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., GraphPad Prism) and the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp)

This protocol assesses the functional modulation of GABAA receptors by this compound in Xenopus oocytes or mammalian cells expressing specific receptor subtypes.

Materials:

-

Xenopus oocytes or mammalian cells expressing specific GABAA receptor subtypes

-

GABA (agonist)

-

This compound (test compound)

-

Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)

-

Two-electrode voltage clamp setup or patch-clamp rig

Procedure:

-

Prepare oocytes or cells expressing the desired GABAA receptor subtype.

-

Place the cell in the recording chamber and perfuse with recording solution.

-

Clamp the cell membrane at a holding potential of -60 mV.

-

Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

Co-apply this compound at various concentrations with the same concentration of GABA.

-

Record the potentiation of the GABA-evoked current by this compound.

-

To determine the effect on GABA potency, generate a GABA concentration-response curve in the absence and presence of a fixed concentration of this compound.

-

Analyze the data to determine the fold-potentiation of the GABA current and any shift in the GABA EC50.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This in vivo model is used to evaluate the antihyperalgesic effects of this compound.

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Chromic gut sutures

-

Von Frey filaments (for assessing mechanical allodynia)

-

This compound

Procedure:

-

Anesthetize the mouse.

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

-

Loosely tie three to four chromic gut ligatures around the sciatic nerve.

-

Close the incision with sutures or wound clips.

-

Allow the animals to recover for a period of 7-14 days, during which they will develop mechanical allodynia.

-

Assess baseline mechanical sensitivity using von Frey filaments.

-

Administer this compound or vehicle intraperitoneally (i.p.).

-

Measure the paw withdrawal threshold at various time points after drug administration to determine the antihyperalgesic effect.

Rotarod Test

This test is used to assess motor coordination and potential sedative effects of this compound.

Materials:

-

Mice

-

Rotarod apparatus

-

This compound

Procedure:

-

Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set period on consecutive days until they can remain on the rod for a predetermined duration (e.g., 60 seconds).

-

On the test day, administer this compound or vehicle (i.p.).

-

At a specified time after injection (e.g., 30 or 60 minutes), place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod for each mouse. A shorter latency to fall compared to the vehicle group indicates motor impairment.

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Materials:

-

Mice or rats

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Video tracking software

-

This compound

Procedure:

-

Acclimatize the animals to the testing room for at least 30-60 minutes before the test.

-

Administer this compound or vehicle (i.p.) at a specified time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using a video camera positioned above the maze.

-

Analyze the video to determine the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled.

-

An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to evaluate the anticonvulsant properties of this compound.

Materials:

-

Mice or rats

-

Pentylenetetrazol (PTZ)

-

This compound

-

Observation chamber

Procedure:

-

Administer this compound or vehicle (i.p.) at a specified time before the challenge.

-

Administer a convulsant dose of PTZ (e.g., 50-60 mg/kg, i.p. or s.c.).

-

Immediately place the animal in an observation chamber and monitor for seizure activity for a period of 30 minutes.

-

Record the latency to the first seizure and the severity of seizures using a standardized scoring system (e.g., Racine scale).

-

An increase in the latency to seizures and a reduction in seizure severity indicate an anticonvulsant effect.

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

This compound acts as a positive allosteric modulator at the benzodiazepine site of the GABAA receptor. It does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA.

Caption: GABAA Receptor Signaling Pathway modulated by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

This workflow outlines the logical progression of experiments to characterize a novel GABAA receptor modulator like this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising partial agonist at the benzodiazepine site of GABAA receptors with a favorable subtype selectivity profile. Preclinical data strongly suggest its potential as a novel therapeutic agent for chronic pain and possibly anxiety and seizure disorders, with a reduced risk of the side effects that plague classical benzodiazepines. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar next-generation GABAergic modulators. Further investigation into its anxiolytic and anticonvulsant properties, including the determination of precise efficacy and potency in relevant models, is warranted.

References

- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 2. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioisosteres of ethyl 8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo [1,5-a][1,4]diazepine-3-carboxylate (HZ-166) as novel alpha 2,3 selective potentiators of GABAA receptors: Improved bioavailability enhances anticonvulsant efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of HZ166: A Novel Analgesic Agent Targeting GABA-A Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HZ166 is a novel, subtype-selective benzodiazepine site ligand for the GABA-A receptor, demonstrating significant promise as a non-sedating analgesic for chronic pain. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. Detailed experimental protocols for its synthesis and evaluation, along with a compilation of its quantitative pharmacological and pharmacokinetic data, are presented. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and development process.

Introduction

The management of chronic pain remains a significant clinical challenge, with many existing therapies limited by side effects or the development of tolerance. The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a well-established target for modulating neuronal excitability. Classical benzodiazepines, which act as positive allosteric modulators of GABA-A receptors, have potent anxiolytic, anticonvulsant, and sedative properties. However, their sedative effects, primarily mediated by the α1 subunit of the GABA-A receptor, have limited their utility as analgesics.

The discovery of subtype-selective GABA-A receptor modulators has opened new avenues for developing targeted therapies with improved side-effect profiles. This compound has emerged as a promising compound with preferential activity at α2- and α3-containing GABA-A receptors, which are implicated in anxiolysis and analgesia, while exhibiting lower efficacy at the α1 subunit, thereby reducing sedation.[1][2] This technical guide details the scientific journey of this compound, from its chemical synthesis to its preclinical evaluation in models of chronic pain.

Discovery and Synthesis of this compound

The synthesis of this compound, a novel 8-substituted imidazobenzodiazepine, was first reported by Rivas et al. in 2009 as part of a program to develop anticonvulsant ligands with an improved side-effect profile.[1] The synthesis is a multi-step process, which is detailed in the experimental protocols section.

Mechanism of Action and Signaling Pathway

This compound is a partial positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine binding site located at the interface of the α and γ subunits.[3] Upon binding, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.[3] The subtype selectivity of this compound for α2 and α3 subunits is crucial for its analgesic effects without inducing sedation.[1][2]

Quantitative Data

The pharmacological and pharmacokinetic properties of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro GABA-A Receptor Subtype Binding Affinity and Efficacy of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (% of Diazepam) |

| α1β3γ2 | 282 ± 6 | Low |

| α2β3γ2 | 189 ± 10 | High |

| α3β3γ2 | 189 ± 10 | High |

| α5β3γ2 | Data not available | Low |

Data sourced from radioligand binding assays and electrophysiological recordings.[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit |

| Dose (i.p.) | 48 | mg/kg |

| Cmax (Brain) | ~1500 | ng/g |

| Tmax (Brain) | 1 | hour |

| Half-life (t1/2) | ~4 | hours |

| AUC (0-24h, Brain) | Data not available | ng*h/g |

Data obtained from LC-MS/MS analysis of brain homogenates following a single intraperitoneal injection.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

The synthesis of this compound is based on the procedures described by Rivas et al. (2009). The key steps involve the construction of the benzodiazepine core followed by the introduction of the ethynyl group at the 8-position and the pyridinyl moiety at the 6-position.

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

-

Materials: [3H]flumazenil (radioligand), membranes from cells expressing specific recombinant GABA-A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2), incubation buffer (e.g., Tris-HCl), test compound (this compound), and a non-specific binding control (e.g., diazepam).

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [3H]flumazenil and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of [3H]flumazenil binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Models of Chronic Pain

-

Objective: To induce a neuropathic pain state in mice to evaluate the antihyperalgesic effects of this compound.

-

Procedure:

-

Anesthetize the mouse.

-

Expose the sciatic nerve in the mid-thigh region.

-

Place four loose ligatures around the nerve.

-

Close the incision.

-

Allow the animal to recover for a set period (e.g., 7 days) to develop mechanical and thermal hyperalgesia.

-

-

Objective: To induce an inflammatory pain state to assess the efficacy of this compound.

-

Procedure:

-

Inject a solution of zymosan A (a yeast cell wall component) subcutaneously into the plantar surface of the mouse's hind paw.

-

This induces a local inflammatory response characterized by swelling, redness, and hyperalgesia.

-

Behavioral Testing for Analgesia

-

Objective: To measure the withdrawal threshold to a mechanical stimulus.

-

Procedure:

-

Place the mouse on an elevated mesh platform.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

The withdrawal threshold is the lowest force that elicits a paw withdrawal response.

-

-

Objective: To measure the latency to withdraw from a thermal stimulus.

-

Procedure:

-

Place the mouse in a plexiglass chamber on a glass floor.

-

Apply a radiant heat source to the plantar surface of the hind paw.

-

Measure the time it takes for the mouse to withdraw its paw.

-

Pharmacokinetic Analysis

-

Objective: To determine the concentration of this compound in the brain over time.

-

Procedure:

-

Administer this compound to mice via intraperitoneal injection.

-

At various time points, euthanize the animals and collect brain tissue.

-

Homogenize the brain tissue.

-

Extract this compound from the homogenate using a suitable organic solvent.

-

Analyze the concentration of this compound in the extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Experimental and Drug Discovery Workflow

The development of this compound followed a logical progression from initial discovery and synthesis to preclinical evaluation. This workflow is a common paradigm in modern drug discovery.

Conclusion

This compound represents a significant advancement in the development of subtype-selective GABA-A receptor modulators for the treatment of chronic pain. Its preferential activity at α2 and α3 subunits provides a clear mechanism for its analgesic effects without the dose-limiting sedation associated with non-selective benzodiazepines. The data presented in this guide demonstrate its promising preclinical profile, highlighting its potential for further development as a novel therapeutic agent. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the fields of pain, neuropharmacology, and medicinal chemistry.

References

- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antihyperalgesia by α2-GABAA Receptors Occurs Via a Genuine Spinal Action and Does Not Involve Supraspinal Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and antihyperalgesic properties of the novel α2/3 preferring GABAA receptor ligand MP-III-024 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of HZ166: A Subtype-Selective GABA-A Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth pharmacological characterization of HZ166, a novel benzodiazepine site ligand with selective affinity for α2 and α3 subunits of the γ-aminobutyric acid type A (GABA-A) receptor. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

This compound is a partial agonist at the benzodiazepine-binding site of GABA-A receptors, demonstrating preferential activity at receptors containing α2 and α3 subunits.[1][2] This selectivity profile suggests a therapeutic potential for conditions such as chronic pain, with a reduced liability for the sedative effects commonly associated with non-selective benzodiazepines, which are primarily mediated by α1-containing GABA-A receptors.[1][2][3] This guide delves into the binding characteristics, functional effects, and preclinical analgesic properties of this compound.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and pharmacokinetic parameters of this compound.

Table 1: Binding Affinity (Ki) of this compound for GABAA Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | Data not explicitly provided in search results |

| α2β3γ2 | 269 ± 46 |

| α3β3γ2 | Data not explicitly provided in search results |

| α5β3γ2 | 140 ± 42 |

| Native GABA-A (Spinal Cord) | 189 ± 10 |

| Native GABA-A (Brain) | 282 ± 6 |

Data sourced from competition assays using [3H]flumazenil as the radioligand.[1][4]

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

| Animal Model | Treatment | Dosage (mg/kg, i.p.) | Outcome |

| Chronic Constriction Injury (CCI) of sciatic nerve | This compound | 16 | Significant increase in paw withdrawal thresholds (anti-hyperalgesic effect) |

| Chronic Constriction Injury (CCI) of sciatic nerve | This compound | 16 (9-day chronic treatment) | No loss of analgesic activity (no tolerance development) |

The anti-hyperalgesic effects were comparable to those of gabapentin at non-sedative doses.[1][2]

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of GABA-A receptors. By binding to the benzodiazepine site at the interface of the α and γ subunits, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic inhibition leads to a greater influx of chloride ions upon receptor activation, hyperpolarizing the neuron and reducing its excitability. The subtype selectivity of this compound for α2- and α3-containing receptors is crucial for its therapeutic action in pain pathways, as these subtypes are predominantly expressed in regions of the spinal cord and brain involved in nociceptive signaling.[1][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for different GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from L cells stably expressing specific GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α5β3γ2) or from native tissues (mouse spinal cord and brain) are prepared.[1][4]

-

Competition Binding Assay: Membranes are incubated with a fixed concentration of the radioligand [3H]flumazenil and increasing concentrations of this compound.[1][4]

-

Incubation and Filtration: The incubation is carried out on ice for 90 minutes and terminated by rapid vacuum filtration to separate bound and free radioligand.[4]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]flumazenil (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Models of Pain

Objective: To evaluate the anti-hyperalgesic effects of this compound in animal models of neuropathic and inflammatory pain.

4.2.1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Methodology:

-

Surgical Procedure: Under anesthesia, the left sciatic nerve of mice is exposed, and a chronic constriction injury is induced.[1]

-

Drug Administration: Seven days post-surgery, this compound or vehicle is administered intraperitoneally (i.p.).[1]

-

Behavioral Testing: Mechanical sensitivity is assessed using von Frey filaments to determine the paw withdrawal threshold (PWT). Thermal hyperalgesia is measured by the paw withdrawal latency (PWL) in response to a radiant heat source.[1]

-

Tolerance Study: To assess the development of tolerance, this compound is administered daily for 9 consecutive days, with mechanical sensitivity tested after the final dose.[1]

4.2.2. Zymosan A Model of Inflammatory Pain

Methodology:

-

Induction of Inflammation: Zymosan A is injected subcutaneously into the plantar side of the left hind paw to induce a local inflammatory reaction.[1]

-

Drug Administration: 48 hours after zymosan A injection, this compound or vehicle is administered i.p.[1]

-

Behavioral Testing: Mechanical paw withdrawal thresholds are assessed for 3 hours following drug administration.[1]

Assessment of Sedation and Motor Impairment

Objective: To determine if this compound produces sedative effects or impairs motor coordination at analgesic doses.

4.3.1. Rotarod Test

Methodology:

-

Apparatus: Mice are placed on a rotating rod.

-

Procedure: The time the animals remain on the rod is measured.

-

Drug Effect: The performance of mice treated with this compound is compared to that of vehicle-treated animals to assess for motor impairment. Doses up to 160 mg/kg did not interfere with rotarod performance.[1]

4.3.2. Locomotor Activity

Methodology:

-

Apparatus: Mice are placed in individual automated circular enclosures.

-

Procedure: Spontaneous locomotor activity is recorded.

-

Drug Effect: this compound at doses of 16 and 48 mg/kg, which produced maximal anti-hyperalgesic effects, did not significantly impair motor activity.[1]

Conclusion

This compound is a promising subtype-selective GABA-A receptor modulator with a pharmacological profile that supports its development for the treatment of chronic pain. Its preferential activity at α2- and α3-containing receptors provides a mechanism for analgesia with a reduced risk of sedation and motor impairment. The experimental data presented in this guide provide a comprehensive overview of the pharmacological characterization of this compound for the scientific and drug development community. Further investigation into its clinical efficacy and safety profile is warranted.

References

- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. pharma.uzh.ch [pharma.uzh.ch]

- 5. Antihyperalgesia by α2-GABAA receptors occurs via a genuine spinal action and does not involve supraspinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]

HZ166 Binding Affinity for α2 and α3 GABA-A Subunits: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of HZ166, a novel benzodiazepine-site partial agonist, for the α2 and α3 subunits of the γ-aminobutyric acid type A (GABA-A) receptor. This compound has garnered significant interest for its potential as a non-sedative anxiolytic and analgesic, primarily through its selective modulation of specific GABA-A receptor subtypes.[1][2] This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant pathways and workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for different GABA-A receptor α-subunits has been determined through radioligand binding assays. The data consistently demonstrates a preferential affinity of this compound for receptors containing α2, α3, and α5 subunits over the α1 subunit, which is primarily associated with the sedative effects of classical benzodiazepines.[1][3]

The equilibrium dissociation constants (Ki) from competitive binding assays using [3H]flumazenil are presented below. These values were determined using L cells stably expressing recombinant human GABA-A receptor subunit combinations (αxβ3γ2).[3]

| GABA-A Receptor Subtype | Mean Ki (nM) ± SEM |

| α1β3γ2 | 382 ± 66 |

| α2β3γ2 | 269 ± 46 |

| α3β3γ2 | Data indicates affinity is between α5 and α2 |

| α5β3γ2 | 140 ± 42 |

Data sourced from Knabl et al., 2011.[3]

The rank order of binding affinity for this compound is α5 > α3 > α2 > α1.[3][4] The approximately 40% higher affinity for α2-containing receptors compared to α1-containing receptors is a key characteristic of this compound.[3]

Experimental Protocols

The determination of this compound's binding affinity for GABA-A receptor subtypes is primarily achieved through [3H]flumazenil competition binding assays.[3] This established method allows for the characterization of ligands that bind to the benzodiazepine site of the GABA-A receptor.

[3H]Flumazenil Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific GABA-A receptor subtypes by measuring its ability to displace the radiolabeled ligand [3H]flumazenil.

Materials:

-

Biological Samples: Homogenates from L cells stably transfected with specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[3] Alternatively, membranes derived from specific tissues, such as mouse brain and spinal cord, can be used to assess binding to native receptors.[3]

-

Radioligand: [3H]flumazenil.[3]

-

Test Compound: this compound at various concentrations.[3]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as clonazepam (10 μM), is used to determine non-specific binding.[3][4]

-

Incubation Buffer: 10 mM Tris-HCl, 100 mM KCl, pH 7.4.[3][4]

-

Apparatus: Liquid scintillation counter, filtration manifold, glass fiber filters.[3][4]

Procedure:

-

Membrane Preparation:

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]flumazenil and varying concentrations of this compound.[4]

-

Separate tubes are prepared with [3H]flumazenil and a saturating concentration of clonazepam to determine non-specific binding.[4]

-

The incubation is carried out on ice for a defined period (e.g., 90 minutes) to reach equilibrium.[4]

-

-

Termination and Filtration:

-

Quantification:

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each this compound concentration.

-

The concentration of this compound that inhibits 50% of the specific [3H]flumazenil binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow: [3H]Flumazenil Binding Assay

Caption: Workflow for determining this compound binding affinity.

Signaling Pathway: this compound at the GABA-A Receptor

Caption: this compound mechanism of action at the GABA-A receptor.

References

- 1. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharma.uzh.ch [pharma.uzh.ch]

In Vitro Electrophysiological Profile of HZ166: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HZ166 is a novel benzodiazepine (BZD) site ligand that demonstrates significant subtype selectivity for α2 and α3 subunit-containing GABAA receptors. This selectivity profile suggests a therapeutic potential for anxiolytic and antihyperalgesic effects with a reduced liability for sedation and motor impairment, which are typically associated with non-selective BZDs that strongly modulate α1 subunit-containing GABAA receptors. This technical guide provides a comprehensive overview of the in vitro electrophysiological properties of this compound, including its effects on GABAA receptor function, detailed experimental protocols for characterization, and a summary of its pharmacological profile.

Core Mechanism of Action

This compound acts as a partial positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor. By binding to this site, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The key characteristic of this compound is its preferential modulation of GABAA receptors containing α2 and α3 subunits over those containing α1 and α5 subunits.

The Role of HZ166 in GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HZ166 is a novel, non-sedative partial agonist for the benzodiazepine (BDZ) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This compound exhibits a distinct pharmacological profile characterized by preferential activity at α2- and α3-containing GABA-A receptor subtypes, which are primarily associated with anxiolytic and anticonvulsant effects, while having less activity at the α1 subtype linked to sedation.[1][2][3][4] This subtype selectivity gives this compound a favorable side-effect profile, making it a promising candidate for the treatment of chronic pain and epilepsy without the common sedative and motor-impairing effects of classical benzodiazepines.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and experimental workflows.

Introduction to this compound and GABAergic Neurotransmission

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining balanced neuronal activity.[5] It exerts its effects by binding to GABA-A and GABA-B receptors.[5] The GABA-A receptor, a ligand-gated chloride ion channel, is a key target for various therapeutic agents, including benzodiazepines, which act as positive allosteric modulators (PAMs).[3][6] These modulators enhance the effect of GABA, leading to increased chloride influx and neuronal hyperpolarization, resulting in neuronal inhibition.[7]

The diverse functions of GABA-A receptors are attributed to their heterogeneous pentameric structure, typically composed of two α, two β, and one γ subunit.[8] The α subunit isoforms (α1-α6) are particularly important as they determine the pharmacological properties of the receptor.[3] Specifically, α1-containing receptors are primarily linked to sedation, while α2- and α3-containing receptors are associated with anxiolytic and anticonvulsant effects.[2][3][4]

This compound is a compound from the 8-substituted triazolo- and imidazobenzodiazepine class, designed to be a partial BDZ-site agonist with preferential activity at α2- and α3-GABA-A receptors.[1] Its unique profile suggests it can provide therapeutic benefits such as analgesia and anticonvulsant activity with a reduced risk of sedation and tolerance development.[1][2]

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors.[1][2] By binding to this site, it enhances the affinity of GABA for its own binding site, leading to a more potent inhibitory effect. The key to this compound's therapeutic potential lies in its subtype selectivity.

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway of this compound's action on a neuron.

References

- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Exploring the Anxiolytic Potential of HZ166: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: HZ166 is a novel benzodiazepine (BZD) site ligand that exhibits significant promise as an anxiolytic agent with a potentially improved side-effect profile compared to classical benzodiazepines. As a partial agonist with selectivity for α2 and α3 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors, this compound is designed to dissociate the anxiolytic effects from the sedative and motor-impairing effects commonly associated with non-selective BZDs. This document provides a comprehensive overview of the preclinical data on this compound, including its binding affinity, functional activity, pharmacokinetic profile, and the experimental methodologies used for its evaluation.

Introduction

The therapeutic utility of classical benzodiazepines, such as diazepam, is often limited by a range of adverse effects including sedation, amnesia, motor impairment, and the potential for dependence and abuse.[1] These effects are primarily mediated by their non-selective interaction with different subtypes of the GABA-A receptor. Scientific research has established that the sedative effects of BZDs are mediated by GABA-A receptors containing the α1 subunit, whereas the anxiolytic properties are largely attributed to actions at α2 subunit-containing receptors.[2] This understanding has driven the development of subtype-selective compounds like this compound, which aim to provide targeted anxiolytic activity with a reduced side-effect burden. This compound is a partial agonist at the benzodiazepine binding site of the GABA-A receptor, with preferential activity at α2- and α3-containing subtypes.[2][3][4]

Mechanism of Action: Subtype-Selective GABA-A Receptor Modulation

This compound exerts its anxiolytic effect by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).

-

Binding Site: this compound binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the GABA-A receptor.

-

Functional Effect: As a partial agonist, this compound enhances the effect of GABA at the receptor, increasing the frequency of chloride (Cl⁻) channel opening. This leads to an influx of Cl⁻ ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

-

Subtype Selectivity: The key feature of this compound is its preferential binding and functional activity at GABA-A receptors containing α2 and α3 subunits over those containing the α1 subunit.[2] This selectivity is the basis for its anticipated anxiolytic effects without significant sedation. The anxiolytic actions of benzodiazepines have been specifically linked to the α2-GABA-A receptors.[2] The effects of this compound are reversed by the BZD site antagonist flumazenil, confirming its mechanism of action is mediated through this specific site.[2][3][4]

Signaling Pathway Diagram

Caption: this compound enhances GABAergic inhibition via α2-GABA-A receptors.

Quantitative Preclinical Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: Binding Affinity of this compound at Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) |

| α1β3γ2 | 382 ± 66 |

| α2β3γ2 | 269 ± 46 |

| α3β3γ2 | Data indicates higher affinity than α2 |

| α5β3γ2 | 140 ± 42 |

| Data derived from competitive binding assays with [3H]flumazenil in L cells stably expressing the respective subunit combinations. The rank order of affinity is α5 > α3 > α2 > α1.[2] |

Table 2: Functional Activity (Intrinsic Efficacy) of this compound

| Parameter | Value | Comparison (Diazepam) |

| Activity Profile | Partial Agonist | Full Agonist |

| Preferential Activity | α2- and α3-GABA-A Receptors | Non-selective |

| Selectivity Coefficient (α2 vs α1) | 1.87 | 1.47 |

| The selectivity coefficient is calculated from the potentiation of GABA-A receptor currents. This compound shows a higher preference for α2 over α1 receptors compared to diazepam.[2] |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Route | Dose (mg/kg) | Value |

| Initial Elimination Half-Life (α) | i.p. | 48 | 0.39 hours |

| Terminal Elimination Half-Life (β) | i.p. | 48 | 6.6 hours |

| CNS Penetration | i.p. | 48 | Rapid |

| Pharmacokinetic parameters were determined by measuring this compound concentrations in brain tissue over 24 hours following a single intraperitoneal (i.p.) injection in mice.[2] |

Table 4: In Vivo Behavioral Effects of this compound in Mice

| Dose (mg/kg, i.p.) | Effect |

| 16 - 48 | Maximal antihyperalgesic effects; non-sedative |

| 100 - 160 | Significant reduction in locomotor activity (sedation) |

| These doses, while evaluated in pain models, provide strong evidence that this compound has a therapeutic window where it is active in the CNS without causing sedation, a key requirement for an anxiolytic.[2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.

Radioligand Binding Assay ([3H]flumazenil)

This assay is used to determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

-

Materials:

-

Cell membranes from L-cells stably expressing specific GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2).

-

[3H]flumazenil (radioligand).

-

This compound (test compound) at various concentrations.

-

Incubation Buffer: 10 mM Tris-HCl pH 7.4, 100 mM KCl.

-

Clonazepam (10 µM) for determining non-specific binding.

-

-

Procedure:

-

Aliquots of cell membranes (~200 µg protein) are incubated with a fixed concentration of [3H]flumazenil (1.2 nM) and increasing concentrations of this compound.

-

The total incubation volume is 200 µL.

-

Incubation is carried out on ice for 90 minutes.

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Filters are washed with ice-cold incubation buffer to remove unbound radioligand.

-

Radioactivity retained on the filters is measured using liquid scintillation counting.

-

Binding data is analyzed using software like GraphPad Prism to calculate IC50 values, which are then converted to Ki values.[5]

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining this compound binding affinity.

In Vivo Pharmacokinetic Study

This protocol determines the concentration and persistence of this compound in the CNS over time.

-

Subjects: Male mice (e.g., C57BL/6).[5]

-

Procedure:

-

A single dose of this compound (e.g., 48 mg/kg) is administered via intraperitoneal (i.p.) injection.[2]

-

At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), cohorts of mice (n=3 per time point) are euthanized.[2]

-

Brains are rapidly removed, weighed, and homogenized.

-

This compound is extracted from the brain homogenate using solid-phase extraction.

-

Concentrations of this compound in the extracts are quantified using liquid chromatography coupled to mass spectrometry (LC-MS/MS).[5]

-

A concentration-time curve is plotted to determine pharmacokinetic parameters like half-life (t½).

-

In Vivo Behavioral Testing: Elevated Plus Maze (EPM)

The EPM is a standard preclinical model for assessing anxiolytic-like activity in rodents.

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by high walls.

-

Principle: The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.

-

Procedure:

-

Mice are treated with this compound or a vehicle control.

-

After a set pretreatment time (e.g., 60 minutes), each mouse is placed in the center of the maze, facing an open arm.

-

The mouse is allowed to explore the maze for a fixed period (e.g., 5 minutes).

-

Behavior is recorded by video and scored by a blinded observer.

-

Key parameters measured include:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (to control for changes in general motor activity).

-

-

Experimental Workflow: In Vivo Behavioral Study

Caption: General workflow for preclinical anxiolytic testing in mice.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a novel anxiolytic agent. Its mechanism of action, characterized by partial agonism and selectivity for α2/α3-containing GABA-A receptors, provides a clear rationale for an improved therapeutic profile with reduced sedation compared to existing benzodiazepines. Quantitative binding and pharmacokinetic data demonstrate that this compound effectively engages its CNS target with favorable drug-like properties.

While current published studies focus heavily on its antihyperalgesic effects, the underlying pharmacology is directly translatable to anxiety.[2][3][4] Future research should focus on dedicated, robust preclinical anxiety models (e.g., Vogel conflict test, stress-induced hyperthermia) to fully delineate its anxiolytic efficacy. Ultimately, the progression of this compound or similar compounds into human clinical trials is a necessary step to validate this promising therapeutic strategy for the treatment of anxiety disorders. As of late 2025, there is no publicly available information on this compound entering clinical trials for anxiety.

References

- 1. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. pharma.uzh.ch [pharma.uzh.ch]

Methodological & Application

Application Notes and Protocols for HZ166 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and dosage of HZ166, a selective GABAA receptor positive allosteric modulator with preferential activity at α2 and α3 subunits, in mouse models of pain and neurological disorders.

Introduction

This compound is a benzodiazepine site ligand that enhances GABAergic inhibition, primarily through GABAA receptors containing α2 and α3 subunits.[1][2] This selectivity profile suggests its potential as an analgesic and anxiolytic agent with a reduced sedative effect compared to non-selective benzodiazepines.[1][2] Preclinical studies in mouse models have demonstrated its efficacy in neuropathic and inflammatory pain.[1][3] These notes provide detailed protocols for in vivo administration to aid in the design and execution of further preclinical research.

Mechanism of Action

This compound acts as a positive allosteric modulator (PAM) at the benzodiazepine binding site of specific GABAA receptor subtypes.[3][4] Unlike direct agonists, PAMs do not open the chloride channel themselves but enhance the effect of the endogenous ligand, GABA.[4] By binding to the interface of the α and γ subunits of the GABAA receptor, this compound increases the receptor's affinity for GABA, leading to a more frequent opening of the chloride (Cl-) channel.[4] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing inhibitory neurotransmission.[4] The preferential activity of this compound on α2 and α3 subunits is thought to mediate its antihyperalgesic effects without causing the significant sedation associated with α1 subunit modulation.[1]

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters for this compound in mouse models.

Table 1: this compound Dosage for Antihyperalgesic Effects

| Route of Administration | Mouse Model | Effective Dose Range | ED₅₀ | Notes |

| Intraperitoneal (i.p.) | Neuropathic Pain (CCI) | ≥ 5 mg/kg | 5.3 ± 1.8 mg/kg | Statistically significant effects observed at doses of 5 mg/kg and higher.[3] |

| Intraperitoneal (i.p.) | Neuropathic Pain (CCI) | 16 mg/kg | - | Used for chronic daily administration over 9 days without tolerance development.[3] |

| Intraperitoneal (i.p.) | Inflammatory Pain (Zymosan A) | 16 mg/kg | - | Lowest effective dose against mechanical hyperalgesia tested in this model.[3] |

| Intrathecal (i.t.) | Neuropathic Pain (CCI) | 0.01 - 0.3 mg/kg | - | Dose-dependent reversal of mechanical hyperalgesia.[5] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose | Tₘₐₓ (Brain) | Key Findings |

| Intraperitoneal (i.p.) | 48 mg/kg | ≤ 0.5 hours | Rapid penetration of the blood-brain barrier.[3] |

Experimental Protocols

This compound Formulation for In Vivo Administration

Materials:

-

This compound powder

-

Methyl cellulose

-

0.9% Sodium Chloride (NaCl) solution (sterile saline)

-

Sterile water for injection

-

Appropriate weighing and mixing equipment (e.g., magnetic stirrer, homogenizer)

Protocol for Intraperitoneal (i.p.) Administration:

-

Prepare a 0.5% methyl cellulose solution in 0.9% NaCl.

-

Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.

-

Suspend the this compound powder in the 0.5% methyl cellulose in 0.9% NaCl vehicle.[3]

-

Ensure a homogenous suspension is achieved through vigorous mixing or homogenization.

-

The final administration volume should be 10 ml/kg of the mouse's body weight.[3]

Intraperitoneal (i.p.) Injection Protocol

This protocol outlines the standard procedure for intraperitoneal injection in mice.

Procedure:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen.

-

Positioning: Tilt the mouse so that its head is slightly lower than its hindquarters. This helps to move the abdominal organs away from the injection site.

-

Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Needle Insertion: Use a 25-27 gauge needle. Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or yellowish liquid) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.

-

Injection: Once confident of correct placement, inject the this compound suspension.

-

Withdrawal: Smoothly withdraw the needle.

-

Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Intrathecal (i.t.) Injection Protocol

Intrathecal injections should be performed under anesthesia and require a higher degree of technical skill.

Procedure:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Positioning: Place the anesthetized mouse in a prone position with its spine slightly curved.

-

Injection Site: Palpate the pelvis and identify the intervertebral space between L5 and L6.

-

Needle Insertion: Use a 30-gauge needle attached to a microsyringe. Carefully insert the needle into the subarachnoid space. A characteristic tail-flick is often observed upon successful entry.

-

Injection: Slowly inject the desired volume of this compound solution.

-

Post-injection Care: Remove the needle and allow the mouse to recover from anesthesia on a warming pad. Monitor the animal closely during recovery.

Concluding Remarks

The provided protocols and data serve as a comprehensive resource for the preclinical evaluation of this compound in mouse models. Adherence to these guidelines will facilitate the generation of reproducible and reliable data for assessing the therapeutic potential of this compound. Researchers should always ensure that all animal procedures are approved by their institution's Animal Care and Use Committee and are conducted in accordance with ethical guidelines.

References

- 1. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. pharma.uzh.ch [pharma.uzh.ch]

Application Notes and Protocols for HZ166 in the CCI Neuropathic Pain Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the novel GABAA receptor subtype-selective benzodiazepine site ligand, HZ166, in the Chronic Constriction Injury (CCI) model of neuropathic pain. This document is intended to guide researchers in evaluating the therapeutic potential of this compound for chronic pain conditions.

Introduction

Chronic neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge.[1] The Chronic Constriction Injury (CCI) model is a widely validated and utilized preclinical animal model that mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia.[1][2] This model involves the loose ligation of the sciatic nerve, leading to inflammation and persistent pain behaviors.[1][3]

This compound is a novel partial benzodiazepine-site agonist with preferential activity at α2- and α3-containing GABAA receptors.[4][5][6] Diminished GABAergic inhibition in the spinal dorsal horn is a significant contributor to chronic pain.[4][5][6] By selectively enhancing the function of α2- and α3-GABAA receptors, which are crucial for mediating spinal antihyperalgesia, this compound offers a targeted approach to restoring inhibitory signaling and alleviating neuropathic pain, with a reduced side-effect profile compared to non-selective benzodiazepines.[4][5][6] Studies have demonstrated that this compound exhibits dose-dependent antihyperalgesic effects in the CCI model, comparable in efficacy to established neuropathic pain treatments like gabapentin, but without sedative or motor-impairing effects at therapeutic doses.[4][5]

Key Experimental Protocols

Chronic Constriction Injury (CCI) Surgical Protocol (Rodent Model)

This protocol is adapted from the method originally described by Bennett and Xie.[4]

1. Animal Preparation and Anesthesia:

-

House male Sprague-Dawley rats (100-250 g) or C57BL/6 mice in groups with additional bedding.[7][8] No special diet is required.[7][8]

-

Induce and maintain anesthesia using 2% isoflurane combined with 30% oxygen.[4][6]

2. Sciatic Nerve Exposure:

-

Make a skin incision on the dorsal aspect of the thigh.[7][8]

-

Perform blunt dissection through the biceps femoris muscle to expose the common sciatic nerve at the mid-thigh level, proximal to its trifurcation.[4][6]

-

Free approximately 5-7 mm of the nerve from the surrounding connective tissue.[6]

3. Ligation:

-

For rats, loosely tie four chromic gut (4-0) ligatures around the sciatic nerve with about 1 mm spacing between each.[3][9] For mice, three ligatures are typically used.[3]

-

The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed, indicating slight compression but not complete arrest of epineural blood flow.[2][9]

4. Closure and Post-Operative Care:

-

Close the muscle layer with sutures and the skin incision with wound clips.[7][8]

-

Animals should be allowed to recover for at least 3 days post-surgery before behavioral testing.[7][8] Wound clips should be removed 7-10 days after surgery.[7][8]

Behavioral Testing for Neuropathic Pain

1. Mechanical Allodynia (von Frey Test):

-

Place the animal on an elevated mesh floor and allow it to acclimate.

-

Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the ipsilateral (injured) hind paw.[2]

-

The paw withdrawal threshold (PWT) is determined as the lowest force that elicits a brisk withdrawal response. A significant decrease in PWT in the operated paw compared to baseline or the contralateral paw indicates mechanical allodynia.[4]

2. Thermal Hyperalgesia (Plantar Test):

-

Place the animal in a clear plastic chamber on a glass floor.

-

A radiant heat source is focused on the plantar surface of the ipsilateral hind paw.

-

The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded. A shortened PWL indicates thermal hyperalgesia.[4]

This compound Administration Protocol

-

This compound can be administered systemically, for example, via intraperitoneal (i.p.) injection.[4]

-

A dose-response study should be conducted to determine the optimal analgesic dose. For instance, doses can be tested in a range of 1 to 30 mg/kg.[4]

-

Behavioral testing should be performed at various time points after this compound administration to evaluate the onset and duration of its antihyperalgesic effect (e.g., 30, 60, 120, and 240 minutes post-injection).[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in the CCI neuropathic pain model.

| Parameter | Vehicle Control | This compound (16 mg/kg, i.p.) | Gabapentin (100 mg/kg, i.p.) | Reference |

| Paw Withdrawal Threshold (g) | Decreased | Significantly Increased | Significantly Increased | [4] |

| Paw Withdrawal Latency (s) | Decreased | Significantly Increased | Similar efficacy to this compound | [4] |

| Sedation/Motor Impairment | None | None at therapeutic doses | Not specified in this context | [4] |

| Tolerance (9-day treatment) | N/A | No loss of analgesic activity | Not specified in this context | [4][5] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in the CCI model.

Signaling Pathway of this compound in Neuropathic Pain

Caption: this compound signaling pathway in alleviating neuropathic pain.

References

- 1. benchchem.com [benchchem.com]

- 2. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aragen.com [aragen.com]

- 4. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharma.uzh.ch [pharma.uzh.ch]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. criver.com [criver.com]

- 9. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for HZ166 in Inflammatory Pain Research

Introduction